5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid hydrochloride
Description
Historical Context of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold emerged as a pharmacologically significant heterocyclic system following the 1962 discovery of nalidixic acid, the first clinically utilized 1,8-naphthyridine derivative with antibacterial properties. This breakthrough catalyzed systematic exploration of structural analogs, culminating in FDA-approved drugs like gemifloxacin (antibiotic) and voreloxin (anticancer agent). The development of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid hydrochloride represents a strategic advancement in this lineage, incorporating partial saturation of the naphthyridine ring to modulate electronic and steric properties.
Key historical milestones include:
Significance in Modern Chemical Research
This compound exemplifies three critical research paradigms:
Structural Tunability
The bicyclic system permits regioselective functionalization at positions 2, 3, and 7, enabling precise modulation of electronic density and hydrogen-bonding capacity. X-ray crystallographic studies reveal planar geometry with a 158° bond angle at N1-C2-C3, facilitating π-π stacking interactions with biological targets.
Mechanistic Versatility
Derivatives demonstrate multi-target engagement, including:
- Topoisomerase II inhibition (IC₅₀ = 0.32 μM in HCT116 cells)
- Protein kinase C-θ suppression (Kd = 8.9 nM)
- NMDA receptor antagonism (Ki = 14 nM in cortical neurons)
Synthetic Accessibility
Modern routes employ microwave-assisted Combes cyclization (85% yield) or Povarov annulation (91% enantiomeric excess). A comparative analysis of synthetic approaches reveals:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Combes Cyclization | 78-85 | 98.5 | 6 |
| Niementowski | 62 | 95.2 | 12 |
| Gould-Jacobs | 71 | 97.8 | 8 |
Overview of Current Applications and Research Directions
Pharmaceutical Development
As a privileged scaffold in CNS drug discovery, the compound serves as a key intermediate for:
- AMPA receptor positive allosteric modulators (Phase II trials for Alzheimer's)
- mGluR5 negative modulators (preclinical for Parkinson's)
- KCNQ2/3 potassium channel openers (anticonvulsant candidates)
Material Science Innovations
Functionalization with electron-withdrawing groups (-CF₃, -NO₂) produces materials with:
Emerging Research Frontiers
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7;/h3-4H,1-2,5H2,(H,10,11)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGVQWVUACRZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heck Reaction Vinylation of 2-Chloropyridine
- Process: 2-Chloropyridine undergoes a palladium-catalyzed Heck reaction with ethylene gas to introduce a vinyl group at the 2-position.
- Conditions: Typically conducted under mild temperatures with a suitable palladium catalyst.
- Outcome: Provides 2-vinylpyridine intermediates essential for subsequent cyclization.
- Significance: This step is atom-economical and avoids multiple-step functional group interconversions.
One-Pot Cyclization and Amination of 3-Acyl-2-vinylpyridine
- Process: The 3-acyl-2-vinylpyridine intermediate reacts with ammonia under pressure to induce aza-Michael addition followed by ring closure, forming the tetrahydro-naphthyridine bicyclic system.
- Conditions: Typically carried out in methanol under ammonia pressure (~0.30 MPa) at elevated temperatures (~60 °C) for several hours.
- Yield: Example yields around 79% by HPLC assay, with isolated solids obtained by filtration and washing.
Enantioselective Transfer Hydrogenation
- Process: The dihydronaphthyridine intermediate undergoes ruthenium-catalyzed asymmetric transfer hydrogenation to afford the chiral tetrahydro-naphthyridine core.
- Conditions: Mild temperatures, using chiral catalysts to achieve high enantiomeric excess (up to >98% ee).
- Outcome: Produces optically pure compounds suitable for pharmaceutical applications.
- Purification: The process is free from chromatographic purification, facilitating scale-up.
Hydrolysis and Formation of Carboxylic Acid Hydrochloride Salt
- Process: Ester or amide precursors are hydrolyzed under basic conditions (e.g., aqueous NaOH/ethanol) at temperatures ranging from room temperature to 90 °C.
- Workup: Neutralization with acids such as citric acid precipitates the free acid, which is then isolated by filtration.
- Conversion to Hydrochloride Salt: The free acid is treated with hydrochloric acid to form the hydrochloride salt, improving stability and crystallinity.
- Purification: Recrystallization from suitable solvents (e.g., ethyl acetate) enhances purity and optical purity if needed.
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Heck vinylation | 2-Chloropyridine, ethylene gas, Pd catalyst | Not specified | Atom-economical, key step for vinylation |
| Cyclization and amination | 3-Acyl-2-vinylpyridine, NH3 (0.30 MPa), MeOH, 60 °C | 79 (assay) | One-pot process, forms bicyclic core |
| Transfer hydrogenation | Ruthenium catalyst, mild temp, chiral ligand | ~87 (isolated) | High enantioselectivity (>98% ee) |
| Hydrolysis and salt formation | Aqueous NaOH/ethanol, neutralization with HCl | 85-90 | Produces carboxylic acid hydrochloride salt |
Detailed Research Findings and Analysis
- The novel synthetic route developed for this compound reduces the number of steps from traditional nine to six in the longest linear sequence, significantly improving overall yield from approximately 4% to 25%.
- The Heck reaction with ethylene gas is unprecedented in this context, providing a direct and efficient vinylation method without the need for multiple functional group transformations.
- The one-pot cyclization and amination step is notable for its operational simplicity and scalability, avoiding chromatographic purification and enabling straightforward isolation of intermediates.
- Enantioselective transfer hydrogenation using ruthenium catalysts achieves high optical purity (>98% ee), which is critical for pharmaceutical applications requiring chiral specificity.
- Hydrolysis and salt formation steps are conducted under controlled pH and temperature conditions, with the hydrochloride salt formation enhancing compound stability and facilitating purification.
- The entire synthetic sequence is designed to be scalable and amenable to industrial production, with minimized use of chromatographic steps and environmentally benign reagents where possible.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at its tetrahydro ring system and carboxylic acid moiety. Key reactions include:
| Reagent/Conditions | Products | Mechanistic Pathway |
|---|---|---|
| KMnO₄ (acidic/basic medium) | Partially oxidized naphthyridine-dione derivatives | Electron transfer from tetrahydro ring to Mn(VII) |
| CrO₃/H₂SO₄ | 1,8-Naphthyridine-2-carboxylic acid derivatives | Radical-mediated dehydrogenation |
| O₂ (catalytic Pd/C) | Aromatic ring hydroxylation products | Metal-catalyzed aerobic oxidation |
Oxidation typically preserves the carboxylic acid group while modifying the tetrahydro ring’s saturation .
Reduction Reactions
The hydrochloride form participates in selective reductions:
| Reagent/Conditions | Products | Functional Group Targeted |
|---|---|---|
| NaBH₄/MeOH | Partially saturated decahydro derivatives | C=N bonds in the naphthyridine core |
| H₂ (Raney Ni catalyst) | Fully saturated perhydro-naphthyridine analogs | Tetrahydro ring |
| LiAlH₄/THF | Alcohol derivatives via carboxylic acid reduction | –COOH → –CH₂OH |
Reductive pathways are critical for generating intermediates in pharmaceutical synthesis .
Nucleophilic Substitution
The protonated nitrogen and electron-deficient aromatic ring enable substitution:
| Nucleophile | Position | Products | Conditions |
|---|---|---|---|
| NH₃/EtOH | C-3 or C-4 | Amino-substituted naphthyridines | Reflux, 12–24 h |
| R-OH (alkoxy groups) | C-2 carboxylate | Ester derivatives | DCC/DMAP, RT |
| Halides (F⁻, Cl⁻) | N-1 or N-8 | Halogenated analogs | Melt reaction, 150–200°C |
Substitution reactions expand structural diversity for drug discovery .
Cyclization and Ring-Opening
The compound serves as a precursor for fused heterocycles:
-
Intramolecular Cyclization :
Under acidic conditions (H₂SO₄, 80°C), the tetrahydro ring undergoes contraction to form pyrrolo[2,3-b]pyridine derivatives . -
Ammonia-Mediated Ring Expansion :
Reaction with NH₃/EtOH generates 1,8-diazabicyclo[4.3.0]nonane scaffolds via aza-Michael addition .
Catalytic Cross-Coupling
Palladium-mediated reactions enable functionalization:
| Reaction Type | Catalyst | Products | Applications |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂/PPh₃ | Vinyl-substituted naphthyridines | RORγt inverse agonists |
| Suzuki-Miyaura | PdCl₂(dppf) | Biaryl derivatives | Fluorescent probes |
These reactions are pivotal for synthesizing bioactive molecules, such as TAK-828F, a retinoic acid receptor inverse agonist .
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>200°C) induces decarboxylation, yielding 5,6,7,8-tetrahydro-1,8-naphthyridine.
-
pH-Dependent Reactivity :
Comparative Reactivity
The hydrochloride form exhibits distinct reactivity compared to its free base:
| Parameter | Hydrochloride Form | Free Base |
|---|---|---|
| Solubility in H₂O | High (ionic interactions) | Low |
| Nucleophilic Substitution Rate | Faster (N-protonation) | Slower |
| Oxidation Stability | Reduced (Cl⁻ counterion effects) | Higher |
Scientific Research Applications
Pharmaceutical Development
This compound acts as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological systems, making it a candidate for developing drugs aimed at conditions such as depression and anxiety disorders.
Key Insights:
- Mechanism of Action: Research indicates that derivatives of this compound can modulate neurotransmitter systems, providing therapeutic effects in neuropharmacology.
- Case Studies: Several studies have demonstrated its efficacy in preclinical models for treating anxiety and depression, showcasing its potential as a novel antidepressant.
Biochemical Research
In biochemical studies, 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid hydrochloride is utilized to explore enzyme inhibition and receptor interactions. These studies contribute to understanding complex biological pathways and the development of targeted therapies.
Key Insights:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which is critical for drug design.
- Receptor Studies: It plays a role in receptor binding studies that are essential for identifying new drug targets.
Material Science
The unique structure of this compound allows it to be incorporated into polymers and other materials. This incorporation can enhance material properties such as strength and thermal stability.
Key Insights:
- Polymer Applications: Research has indicated that blending this compound with polymers can improve their mechanical properties, making them suitable for various industrial applications.
- Case Studies: Various studies highlight the use of this compound in creating advanced materials for electronics and packaging.
Agricultural Chemistry
In agricultural chemistry, this compound has potential applications in formulating agrochemicals. It may contribute to developing more effective herbicides and pesticides.
Key Insights:
- Pesticide Development: The compound's ability to affect plant metabolism could lead to the creation of novel agrochemicals that are more effective and environmentally friendly.
- Research Findings: Studies have shown promising results when this compound is tested against specific pests and diseases affecting crops.
Analytical Chemistry
In analytical chemistry, this compound is employed in methods for detecting and quantifying specific biomolecules. Its utility aids drug testing and environmental monitoring.
Key Insights:
- Detection Methods: It has been incorporated into chromatographic techniques for analyzing complex biological samples.
- Environmental Applications: The compound's properties enable its use in monitoring environmental pollutants effectively.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity among naphthyridine derivatives significantly influences their physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Research Findings
Substituent Position Effects: The C2-carboxylic acid group in the target compound facilitates hydrogen bonding, crucial for interactions with biological targets (e.g., enzymes or receptors). Chlorine substitution at C4 (CAS 2092852-06-5) introduces steric and electronic effects, enabling participation in Suzuki-Miyaura cross-coupling reactions .
Salt Form Impact :
- Hydrochloride salts (e.g., CAS 1187931-99-2) improve aqueous solubility compared to free bases, critical for bioavailability in drug development .
- Dihydrochloride salts (e.g., BD00808388 in ) further enhance solubility but may affect crystallization stability .
Functional Group Modifications: Esterification (e.g., ethyl ester in CAS 1955506-15-6) increases lipophilicity, favoring blood-brain barrier penetration .
Synthetic Yields and Reactivity :
- Substituents like 3-fluorophenyl (, Step 5) reduce reaction yields (31%) due to steric hindrance, whereas methyl groups (Step 3) achieve higher yields (87%) via improved steric compatibility .
- Microwave-assisted synthesis (, Step 6) accelerates reactions but requires precise temperature control to avoid decomposition .
Biological Activity
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid hydrochloride (CAS No. 1187931-99-2) is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides an overview of its biological activities, synthesis methods, and potential applications in medicine and agriculture.
- Molecular Formula : C₉H₁₁ClN₂O₂
- Molecular Weight : 214.65 g/mol
- Physical Appearance : White solid
- Purity : ≥97% .
Biological Activities
The biological activity of 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives has been extensively studied. The compound exhibits a range of pharmacological effects, which can be summarized as follows:
1. Pharmaceutical Applications
- Neurological Disorders : It serves as a key intermediate in the synthesis of drugs targeting conditions such as Alzheimer's disease and depression .
- Anticancer Activity : Research indicates potential anticancer properties through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in treating chronic inflammatory diseases .
2. Enzyme Inhibition
- Receptor Interactions : Studies have demonstrated the ability of this compound to inhibit specific enzymes and receptors, contributing to its therapeutic efficacy .
3. Antimicrobial Properties
- The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
4. Other Pharmacological Activities
- Additional activities include analgesic effects, anti-osteoporotic properties (as α(v)β(3) antagonists), and potential applications in agricultural chemistry for developing herbicides and pesticides .
Case Studies
Several studies have focused on the synthesis and biological evaluation of 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives:
Case Study 1: Anticancer Activity
A study explored the anticancer activity of a series of naphthyridine derivatives. Results indicated that compounds with specific substituents exhibited significant cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Neurological Applications
Another investigation assessed the neuroprotective effects of tetrahydronaphthyridine derivatives in animal models of neurodegeneration. The findings revealed that these compounds could mitigate neuronal loss and improve cognitive function .
Synthesis Methods
The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives typically involves several key steps:
- Asymmetric Synthesis : Recent advancements have introduced efficient asymmetric synthesis routes that enhance yield and purity without the need for extensive purification processes .
- Chemical Transformations : Techniques such as Heck-type vinylation and enantioselective transfer hydrogenation are utilized to create chiral centers essential for biological activity .
Summary Table of Biological Activities
Q & A
Basic Research Question
- Handling : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or degradation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
What spectroscopic techniques are critical for structural confirmation?
Basic Research Question
- 1H NMR : Confirms proton environments, e.g., aromatic protons at δ 7.5–8.5 ppm and aliphatic protons in the tetrahydro region (δ 1.5–3.0 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 227.687 for the free base) .
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt (broad O-H/N-H stretches) .
How can synthesis yield and purity be optimized for this compound?
Advanced Research Question
- Reaction Optimization : Use design of experiments (DoE) to evaluate temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. For example, reducing reaction time from 24 to 12 hours decreased dimerization byproducts by 15% .
- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate >98% pure product .
- Analytical Validation : Cross-validate purity via HPLC-UV (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical) .
What are the implications of its metal-chelating properties in drug design?
Advanced Research Question
The 1,8-naphthyridine scaffold exhibits strong chelation affinity for divalent cations (e.g., Mg²⁺, Zn²⁺) due to its optimal nitrogen arrangement. This property is exploited in:
- Antibacterial Agents : Metal chelation disrupts bacterial DNA gyrase activity .
- Anticancer Therapeutics : Coordination with Fe³⁺/Cu²⁺ enhances ROS generation in tumor cells .
Methodologically, evaluate chelation via UV-Vis titration (e.g., bathochromic shifts at 300–400 nm) or ITC (binding constants Kd ~10⁻⁶ M) .
How to resolve contradictions in solubility data across studies?
Advanced Research Question
Reported solubility variations (e.g., in DMSO vs. water) arise from protonation states (free base vs. hydrochloride) and crystallinity . To standardize:
- pH-Solubility Profiling : Measure solubility at pH 1–14 using shake-flask methods. The hydrochloride salt shows higher aqueous solubility (<5 mg/mL at pH 7.4 vs. >20 mg/mL at pH 2) .
- Polymorph Screening : Use XRPD to identify crystalline forms affecting bioavailability .
What analytical challenges arise in assessing its stability under physiological conditions?
Advanced Research Question
- Degradation Pathways : Hydrolysis of the tetrahydro ring occurs at pH >8, detected via LC-MS/MS (m/z 209.12 fragment) .
- Metabolite Identification : Incubate with liver microsomes and profile metabolites using HRMS (e.g., hydroxylation at C6) .
- Stability Indicating Methods : Develop forced degradation protocols (heat, light, oxidation) and quantify degradation products with UPLC-PDA .
How does the hydrochloride salt form influence pharmacological activity?
Advanced Research Question
The hydrochloride salt enhances oral bioavailability by improving water solubility. Compare pharmacokinetic parameters (Cmax, T½) between free base and salt forms in in vivo models (e.g., rats) using HPLC-MS/MS . Structural studies (e.g., SC-XRD ) reveal chloride ions stabilize the crystal lattice, reducing hygroscopicity .
What computational methods predict its reactivity in nucleophilic substitutions?
Advanced Research Question
- DFT Calculations : Model reaction pathways (e.g., Fukui indices identify C2 as electrophilic hotspot) .
- MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF stabilizes transition states) .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with reaction rates .
How to address discrepancies in reported biological activity data?
Advanced Research Question
Variability in IC50 values (e.g., antibacterial assays) may stem from assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. RPMI). Standardize protocols:
- MIC Testing : Follow CLSI guidelines using 96-well microdilution .
- Cytotoxicity Profiling : Use MTT assays on HEK293 cells to differentiate target vs. off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
